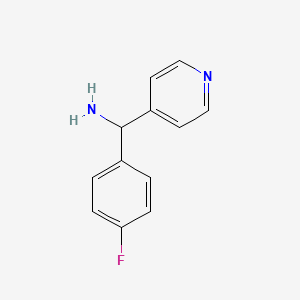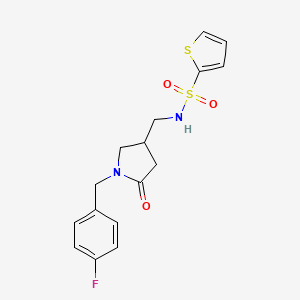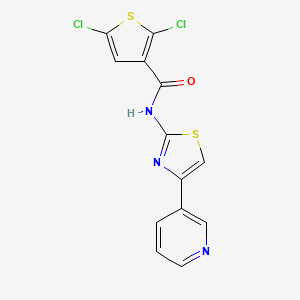![molecular formula C29H30N4O4S B2419892 N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-59-6](/img/structure/B2419892.png)
N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a useful research compound. Its molecular formula is C29H30N4O4S and its molecular weight is 530.64. The purity is usually 95%.
BenchChem offers high-quality N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide belongs to a class of compounds with a focus on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These compounds are synthesized using palladium-catalyzed Buchwald–Hartwig coupling reactions. Such synthetic processes are crucial in exploring the potential biological activities of these derivatives, including anticancer activities as demonstrated in some studies (Nowak et al., 2015)(Nowak et al., 2015).
Potential Anticancer Activity
One of the primary areas of interest in the research of this compound and its derivatives is in the field of cancer research. Some derivatives have shown significant anticancer activity, especially in cell lines such as HT29 and HCT116. The structure-activity relationship of these compounds is key to understanding their interaction with cancer cells and how they can be optimized for potential therapeutic use (Nowak et al., 2015)(Nowak et al., 2015).
Role in Synthesis of Heterocycles
This compound is also used in the synthesis of various heterocyclic compounds. The versatility in reactions and the ability to form complex structures make it a valuable tool in medicinal chemistry for the synthesis of compounds with potential pharmacological activities (Kurihara et al., 1980)(Kurihara et al., 1980).
Exploration in Cardiac Electrophysiological Activity
Additionally, derivatives of N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide have been explored for their potential in modulating cardiac electrophysiological activity. This research avenue is crucial in understanding how these compounds can affect heart function and their potential therapeutic applications in cardiovascular diseases (Morgan et al., 1990)(Morgan et al., 1990).
作用機序
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the ethyl(3-methylphenyl)amino and sulfanylidene groups suggest that it might interact with its targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
The compound may influence various biochemical pathways depending on its target. For instance, if the compound targets an enzyme, it could alter the metabolic pathway that the enzyme is involved in. This could lead to changes in the production of certain metabolites, which could have downstream effects on cellular functions .
Pharmacokinetics
Its molecular weight (53064 g/mol) suggests that it might be absorbed in the gastrointestinal tract after oral administration. The presence of various functional groups in its structure could influence its distribution and metabolism in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as an inhibitor of an enzyme, it could lead to a decrease in the production of certain metabolites. On the other hand, if it acts as an activator, it could increase the production of these metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain functional groups in the compound might be more reactive at specific pH levels or temperatures .
特性
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-4-[(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-3-32(22-7-4-6-19(2)14-22)13-5-12-30-27(34)21-10-8-20(9-11-21)17-33-28(35)23-15-25-26(37-18-36-25)16-24(23)31-29(33)38/h4,6-11,14-16,23H,3,5,12-13,17-18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECWNBKLSHTZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3C=C4C(=CC3=NC2=S)OCO4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2419810.png)
![2-Chloro-N-[4-(2,2-difluoroethyl)-3-oxo-1,4-benzothiazin-6-yl]acetamide](/img/structure/B2419811.png)

![N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2419813.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2419824.png)
![Ethyl 4-phenyl-2-(3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2419825.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2419827.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2419831.png)
![1-Spiro[3.3]heptan-2-ylethanamine;hydrochloride](/img/structure/B2419832.png)